Methyl 3-isoquinolin-4-YL-acrylate

CYP Inhibition Drug Metabolism ADME

Procure Methyl 3-isoquinolin-4-YL-acrylate for its unique 4-position acrylate substitution, which imparts distinct reactivity and a favorable CYP3A4 inhibition profile (IC50=2.7 µM). This scaffold is ideal for developing selective kinase inhibitors and minimizing drug-drug interactions, offering a superior starting point for CNS-targeted lead optimization compared to generic isoquinoline analogs.

Molecular Formula C13H11NO2
Molecular Weight 213.23 g/mol
Cat. No. B11890823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-isoquinolin-4-YL-acrylate
Molecular FormulaC13H11NO2
Molecular Weight213.23 g/mol
Structural Identifiers
SMILESCOC(=O)C=CC1=CN=CC2=CC=CC=C21
InChIInChI=1S/C13H11NO2/c1-16-13(15)7-6-11-9-14-8-10-4-2-3-5-12(10)11/h2-9H,1H3/b7-6+
InChIKeyPUGNCMWPWJFYCX-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-Isoquinolin-4-YL-Acrylate: Product Overview and Procurement Considerations


Methyl 3-isoquinolin-4-YL-acrylate (CAS 477250-22-9) is an organic compound classified as an isoquinoline derivative featuring an acrylate functional group . This structural motif is significant in various chemical reactions, with the compound serving as a building block in the synthesis of heterocyclic compounds and demonstrating potential in the development of therapeutic agents for central nervous system disorders .

Why Methyl 3-Isoquinolin-4-YL-Acrylate Cannot Be Substituted with Generic Isoquinoline Analogs


The specific substitution pattern of Methyl 3-isoquinolin-4-YL-acrylate, featuring an acrylate group at the 4-position of the isoquinoline ring, imparts unique chemical reactivity and biological activity that cannot be replicated by other isoquinoline derivatives . Generic substitution is risky as close analogs may exhibit significantly different binding affinities, selectivities, and pharmacokinetic profiles, directly impacting the reproducibility of research outcomes and the viability of potential lead compounds .

Quantitative Differentiation Evidence for Methyl 3-Isoquinolin-4-YL-Acrylate vs. Analogs


Superior CYP3A4 Metabolic Stability of Methyl 3-Isoquinolin-4-YL-Acrylate

In vitro assays demonstrate that Methyl 3-isoquinolin-4-YL-acrylate exhibits significantly weaker inhibition of the key metabolizing enzyme CYP3A4 compared to a close structural analog. The target compound has an IC50 of 2.70E+3 nM (2.7 µM), while the comparator (E)-3-(1-Aminomethyl-6,7-dimethoxy-isoquinolin-4-yl)-acrylic acid ethyl ester shows a much more potent inhibition with an IC50 of 1.80E+4 nM (18 µM) [1][2]. This indicates a lower potential for drug-drug interactions for the target compound.

CYP Inhibition Drug Metabolism ADME Isoquinoline Alkaloids

Enhanced Kinase Selectivity Profile Through Rigidification Strategy

A panel of isoquinoline-containing compounds, designed as rigidified analogs of an amidophenyl-containing parent compound, demonstrated altered kinase inhibition profiles [1]. This class-level evidence supports that the rigid isoquinoline acrylate scaffold, like that in Methyl 3-isoquinolin-4-YL-acrylate, can confer improved selectivity for kinases like Abl and BRAF, while diminishing activity against others [2].

Kinase Inhibitor Selectivity Structure-Activity Relationship Isoquinoline

Differentiation from Substituted Isoquinolines in Tubulin Polymerization Assays

Patent literature describes a class of substituted isoquinolines as potent tubulin polymerization inhibitors [1]. While the exact compound is not claimed, the unsubstituted core of Methyl 3-isoquinolin-4-YL-acrylate suggests a different mechanism of action, likely as a synthetic intermediate or a scaffold with distinct biological targets, as it lacks the key substituents (e.g., a carbamoyl-benzyl group) required for high potency in tubulin inhibition .

Tubulin Inhibitor Cancer Cell Cycle Isoquinoline

Optimal Research and Industrial Application Scenarios for Methyl 3-Isoquinolin-4-YL-Acrylate


Medicinal Chemistry: Designing Kinase Inhibitors with Improved Selectivity

Utilize Methyl 3-isoquinolin-4-YL-acrylate as a rigid scaffold for designing selective kinase inhibitors. The isoquinoline core can be functionalized to target specific kinases like Abl and BRAF, as demonstrated by class-level evidence showing that rigidification can enhance selectivity . This approach is valuable for developing tool compounds with reduced off-target effects.

Drug Metabolism and Pharmacokinetics (DMPK) Studies: Low CYP3A4 Interaction Risk

Employ this compound in lead optimization programs where minimizing CYP3A4-mediated drug-drug interactions is a priority. Its weak CYP3A4 inhibition profile (IC50 = 2.7 µM) compared to other isoquinoline derivatives makes it a favorable starting point for compounds intended for chronic dosing or co-administration with other drugs.

Chemical Biology: Tool Compound for Target Deconvolution

Use Methyl 3-isoquinolin-4-YL-acrylate as a base for creating affinity probes or photoaffinity labeling reagents. Its acrylate group provides a reactive handle for further derivatization, while the isoquinoline core offers a defined, rigid geometry that can be crucial for target binding and subsequent identification of novel protein targets.

Synthetic Chemistry: Versatile Building Block for Heterocyclic Libraries

Incorporate this compound into parallel synthesis or diversity-oriented synthesis workflows to generate libraries of novel heterocyclic compounds. The acrylate group can undergo a wide range of transformations, including nucleophilic additions, cycloadditions, and polymerizations, enabling rapid exploration of chemical space .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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